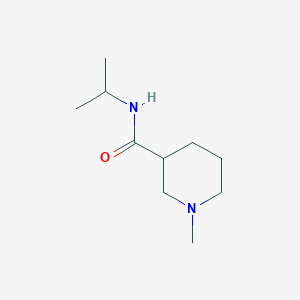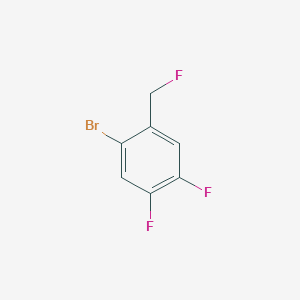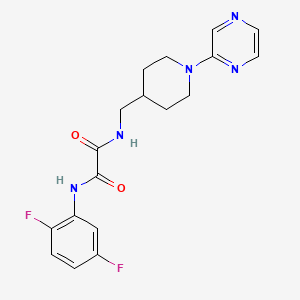![molecular formula C19H23N5O4 B2751911 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846027-06-3](/img/structure/B2751911.png)
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxypropyl group, a methoxyphenyl group, and a tetrahydropyrimido[2,1-f]purine core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Tetrahydropyrimido[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxypropyl Group: This can be achieved through nucleophilic substitution reactions using suitable reagents.
Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as chromatography.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
化学反応の分析
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to modify functional groups.
Substitution: The methoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The hydroxypropyl and methoxyphenyl groups may facilitate binding to target proteins or enzymes, modulating their activity. The tetrahydropyrimido[2,1-f]purine core may interact with nucleic acids or other biomolecules, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar compounds to 3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include:
3-(3-Hydroxypropyl)-2-methoxyphenol: This compound shares the hydroxypropyl and methoxyphenyl groups but lacks the tetrahydropyrimido[2,1-f]purine core.
3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl β-D-glucopyranoside: This compound has a similar hydroxypropyl and methoxyphenyl structure but features a different core structure.
The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-21-16-15(17(26)24(19(21)27)11-4-12-25)23-10-3-9-22(18(23)20-16)13-5-7-14(28-2)8-6-13/h5-8,25H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWNBPGQWDHAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCCN(C3=N2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2751830.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2751833.png)

![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2751835.png)








